molecular formula C7H5IN2O B1497325 4-Iodo-1H-indazol-6-ol CAS No. 887570-29-8

4-Iodo-1H-indazol-6-ol

Cat. No.: B1497325
CAS No.: 887570-29-8
M. Wt: 260.03 g/mol
InChI Key: JUFYXWJLUFVPGT-UHFFFAOYSA-N
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Description

4-Iodo-1H-indazol-6-ol is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are characterized by a fused benzene and pyrazole ring structure, and this compound specifically contains an iodine atom at the 4-position and a hydroxyl group at the 6-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-indazol-6-ol typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available or easily synthesized starting materials such as indazole derivatives.

  • Hydroxylation: The hydroxyl group at the 6-position is introduced through hydroxylation reactions, which can be achieved using various oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-indazol-6-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group into other functional groups, such as carbonyl groups.

  • Reduction: Reduction reactions can reduce the iodine atom to hydrogen, forming a de-iodinated derivative.

  • Substitution: Substitution reactions can replace the iodine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

  • Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and transition metal catalysts.

Major Products Formed:

  • Oxidation Products: Carbonyl derivatives, such as ketones and aldehydes.

  • Reduction Products: De-iodinated derivatives, such as 4-Hydroxy-1H-indazol-6-ol.

  • Substitution Products: Alkylated or arylated derivatives, depending on the substituent used.

Scientific Research Applications

4-Iodo-1H-indazol-6-ol has been explored for various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being studied for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

4-Iodo-1H-indazol-6-ol is similar to other indazole derivatives, such as 1H-indazole, 2H-indazole, and various substituted indazoles. its unique iodine and hydroxyl substituents confer distinct chemical and biological properties. For example, the presence of the iodine atom can enhance the compound's reactivity and binding affinity, while the hydroxyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

  • 1H-indazole

  • 2H-indazole

  • 4-Methyl-1H-indazole

  • 5-Nitro-1H-indazole

  • 6-Fluoro-1H-indazole

Properties

IUPAC Name

4-iodo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYXWJLUFVPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646421
Record name 4-Iodo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-29-8
Record name 4-Iodo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Iodo-1H-indazol-6-ol

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